Bromoacetic acid-2-13C

Catalog No.
S682158
CAS No.
64891-77-6
M.F
C2H3BrO2
M. Wt
139.94 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromoacetic acid-2-13C

CAS Number

64891-77-6

Product Name

Bromoacetic acid-2-13C

IUPAC Name

2-bromoacetic acid

Molecular Formula

C2H3BrO2

Molecular Weight

139.94 g/mol

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1

InChI Key

KDPAWGWELVVRCH-OUBTZVSYSA-N

SMILES

C(C(=O)O)Br

Synonyms

Bromoacetic Acid-2-13C; 2-Bromoacetic-2-13C Acid

Canonical SMILES

C(C(=O)O)Br

Isomeric SMILES

[13CH2](C(=O)O)Br

Origin

Significance

This isotopically labeled molecule serves as a valuable tool in organic and biological research. By incorporating the 13C isotope, scientists can selectively monitor the carbon atom's position and behavior within a molecule undergoing reactions or biological processes [].


Molecular Structure Analysis

Bromoacetic acid-2-13C shares the same structure as bromoacetic acid (BrCH2COOH) with the exception that one of the two carbon atoms (C-2) is enriched with the heavier 13C isotope []. This specific labeling allows researchers to distinguish this carbon from others in the molecule using NMR spectroscopy. The presence of a bromine atom (Br) and a carboxylic acid group (COOH) makes the molecule polar and slightly acidic [].


Chemical Reactions Analysis

Synthesis

Bromoacetic acid-2-13C is not typically synthesized in research labs due to its availability from commercial sources. However, the unlabeled version (bromoacetic acid) can be prepared through various methods, including the reaction of chloroacetic acid with potassium bromide [].

Reactions

Bromoacetic acid-2-13C can participate in various organic reactions typical of bromoacetic acid. Here's an example:

  • Substitution reaction: Bromoacetic acid-2-13C can undergo nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile (Nu). For instance, reacting it with ammonia (NH3) would yield isotopically labeled glycine (CH2(¹³C)NH2COOH) [].
Br¹³CH2COOH  + NH3  →  CH2(¹³C)NH2COOH  + HBr

Note

Due to safety concerns, specific details regarding the procedures for these reactions are omitted.


Physical And Chemical Properties Analysis

  • CAS Number: 64891-77-6 []
  • Isotopic Purity: 99 atom % 13C []
  • Appearance: White powder []
  • Melting Point: 47-49 °C (literature) []
  • Boiling Point: 208 °C (literature) []
  • Solubility: Soluble in water and polar organic solvents []

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Wikipedia

Bromoacetic acid-2-13C

Dates

Modify: 2023-08-15

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